molecular formula C17H10F3N5S B2463023 (E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-70-3

(E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2463023
CAS No.: 874466-70-3
M. Wt: 373.36
InChI Key: UTAYECCAUFYYAS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule featuring a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a privileged scaffold in medicinal chemistry. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, the skeleton of several nucleic acid bases, which grants its derivatives a fundamental ability to disrupt processes related to DNA replication and inhibit the proliferation of cancer cells . This compound is specifically engineered for investigative oncology research, with its structure incorporating a pyridin-4-yl moiety and a (E)-2-(trifluoromethyl)styryl group; the incorporation of trifluoromethyl groups has been shown in related structures to significantly enhance biological activity and optimize pharmacokinetic properties . While the specific biological data for this compound is proprietary, structurally similar 1,3,4-thiadiazole and triazolothiadiazole derivatives have demonstrated potent cytotoxic properties against a diverse panel of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), human leukemia (HL-60), and colon cancer (HCT116) in vitro . The proposed mechanism of action for such molecules often involves the inhibition of key enzymatic targets like Focal Adhesion Kinase (FAK) or tubulin polymerization at the colchicine binding site, thereby inducing antiproliferative effects and making them valuable chemical tools for studying cancer cell pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, referring to the associated Safety Data Sheet for proper handling and storage procedures.

Properties

IUPAC Name

3-pyridin-4-yl-6-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5S/c18-17(19,20)13-4-2-1-3-11(13)5-6-14-24-25-15(22-23-16(25)26-14)12-7-9-21-10-8-12/h1-10H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAYECCAUFYYAS-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(pyridin-4-yl)-6-(2-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Structural Overview

The compound features a complex structure that includes:

  • A triazole ring fused with a thiadiazole moiety.
  • A pyridine substituent that may enhance its biological activity.
  • A trifluoromethyl group that can influence lipophilicity and biological interactions.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this exact compound are not extensively documented in available literature, related thiadiazole derivatives have been synthesized through methods such as:

  • Cyclization reactions involving hydrazines and thioketones.
  • Substitution reactions to introduce the trifluoromethyl and pyridine groups.

3.1 Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties across various studies:

  • In vitro Studies : Research indicates that compounds containing the thiadiazole structure exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives have been reported to decrease cell viability in human breast cancer (MCF-7) and hepatocarcinoma (Huh-7) cells .
CompoundCell LineEffect
Thiadiazole Derivative AMCF-7Decreased proliferation
Thiadiazole Derivative BHuh-7Induction of apoptosis
  • In vivo Studies : Animal models have demonstrated reduced tumor growth when treated with certain thiadiazole derivatives. For example, xenograft models showed significant tumor size reduction when treated with compounds similar to the one .

3.2 Antimicrobial Properties

Thiadiazoles are recognized for their antimicrobial activities:

  • They have been effective against various bacterial strains due to their ability to disrupt cellular processes.
  • Specific studies highlight their action against resistant strains of bacteria and fungi .

3.3 Anti-inflammatory Effects

Research has also indicated that some thiadiazole derivatives possess anti-inflammatory properties:

  • Compounds have been shown to inhibit pro-inflammatory cytokines in cell cultures.
  • This suggests potential applications in treating inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Inhibition of specific kinases involved in cancer cell proliferation.
  • Modulation of apoptotic pathways leading to increased apoptosis in malignant cells.

5. Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiadiazole derivatives:

  • Thiadiazole Derivative as Anticancer Agent : A study highlighted a derivative that reduced the viability of leukemia cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Another research effort demonstrated that a closely related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

6. Conclusion

The compound this compound represents a promising area of research due to its potential anticancer and antimicrobial activities. Continued exploration into its mechanisms and broader applications could lead to the development of new therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids in phosphorus oxychloride (POCl₃), which activates the carbonyl group for electrophilic substitution . (ii) Key parameters: Reflux time (8–16 hrs), stoichiometric ratios (1:1.1 triazole:acid), and post-reaction neutralization with NaHCO₃ to isolate solids. (iii) Purification via recrystallization (ethanol/DMF) or column chromatography. Yields range from 40–60% depending on substituent steric effects .

Q. Which spectroscopic techniques are critical for confirming the structure of triazolo-thiadiazole derivatives?

  • Techniques :
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl (CF₃) groups (δ ~120 ppm in ¹³C) .
  • IR : Confirms thiadiazole ring (C=S stretch at 650–750 cm⁻¹) and pyridyl C=N (1600–1650 cm⁻¹) .
  • Elemental analysis : Validates molecular composition (C, H, N, S) within ±0.4% deviation .
  • HPLC : Ensures purity (>95%) for biological assays .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of triazolo-thiadiazole derivatives?

  • Screening :
  • Antifungal activity : Microdilution assays against Candida spp. or Aspergillus spp., with MIC values compared to fluconazole .
  • Enzyme inhibition : Docking studies (e.g., 14α-demethylase, PDB: 3LD6) predict binding affinity to fungal CYP51 .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do substituent effects (e.g., CF₃, styryl groups) influence the structure-activity relationship (SAR) of triazolo-thiadiazoles?

  • SAR Insights :
  • Electron-withdrawing groups (CF₃) : Enhance antifungal activity by increasing lipophilicity and membrane penetration .
  • Styryl moieties : Improve π-π stacking with enzyme active sites (e.g., CYP51’s heme pocket) .
  • Pyridyl vs. aryl substituents : Pyridyl groups enhance solubility but may reduce binding affinity compared to halogenated aryl rings .

Q. What computational strategies are effective for predicting the bioactivity of triazolo-thiadiazole derivatives?

  • In Silico Approaches :
  • Molecular docking (AutoDock/Vina) : Simulate binding to fungal targets (e.g., 14α-demethylase) using Lamarckian genetic algorithms .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near CF₃ groups) .
  • ADMET prediction : Use SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .

Q. How can conflicting data on antifungal activity between in vitro and in silico studies be resolved?

  • Resolution Strategies :
  • Assay standardization : Control variables like inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to explain reduced in vivo efficacy .
  • Co-crystallization studies : Resolve X-ray structures of ligand-enzyme complexes to validate docking poses .

Q. What are the challenges in scaling up triazolo-thiadiazole synthesis while maintaining regioselectivity?

  • Challenges & Solutions :
  • Regioselectivity : Use directing groups (e.g., methoxy substituents) to control cyclization sites .
  • Purification : Replace column chromatography with solvent-pair recrystallization (e.g., ethanol/water) for industrial-scale production .
  • Byproduct formation : Monitor reaction progress via TLC and optimize POCl₃ stoichiometry to minimize side products .

Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns.
  • Structural analogs (e.g., 6-adamantyl derivatives) provide SAR insights but require validation for the target compound .
  • Contradictions in activity data may arise from assay variability or impurities; repeat experiments with HPLC-pure samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.